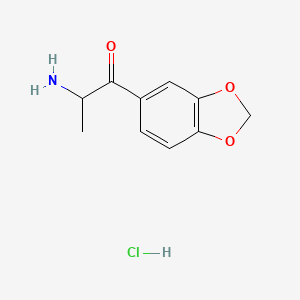

N-Demethyl methylone hydrochloride

描述

N-Demethyl Methylone Hydrochloride as a Primary Metabolite of Methylone in Biochemical Pathways

Methylone undergoes metabolism in the body through two principal biochemical routes: O-demethylenation and N-demethylation. nih.govresearchgate.net The N-demethylation pathway, primarily mediated by cytochrome P450 enzymes such as CYP2D6, CYP1A2, CYP2B6, and CYP2C19, results in the formation of N-Demethyl Methylone (MDC). nih.gov This process involves the removal of a methyl group from the nitrogen atom of the methylone molecule. tandfonline.com

The metabolic conversion of methylone to N-Demethyl Methylone is a key aspect of its pharmacokinetics. Studies in rats have shown that after administration of methylone, N-Demethyl Methylone can be detected in both plasma and brain tissue, with brain-to-plasma ratios indicating its effective penetration into the brain. nih.gov

Contextualization of this compound within Synthetic Cathinone (B1664624) Research

The study of synthetic cathinones, often referred to as "bath salts," is a significant area of forensic and pharmacological research. europa.eudea.gov Methylone, being a prominent member of this class, has been the subject of extensive investigation. nih.govnih.gov Consequently, its metabolites, particularly the bioactive N-Demethyl Methylone, are of high interest to researchers.

The investigation of N-Demethyl Methylone provides crucial insights into the broader class of synthetic cathinones. Understanding its formation, distribution, and activity helps to build a more complete picture of how these substances affect the body. This knowledge is vital for forensic toxicologists in identifying markers of methylone use and for pharmacologists in understanding the complex interplay between parent compounds and their active metabolites. tandfonline.com

The synthesis of this compound for research purposes typically involves the N-demethylation of methylone, often as part of broader synthetic routes for creating analytical reference standards. europa.eu

Academic Significance of Investigating this compound

The academic importance of studying this compound stems from several key factors. Firstly, its bioactivity distinguishes it from other methylone metabolites. nih.gov Research has shown that N-Demethyl Methylone itself can act as a substrate-type releaser at monoamine transporters, contributing to the neurochemical effects attributed to methylone. nih.gov

Secondly, the study of this metabolite is crucial for accurately interpreting toxicological findings. The presence of N-Demethyl Methylone in biological samples is a definitive indicator of methylone exposure. tandfonline.com Understanding its pharmacokinetic profile, including its elimination half-life, aids in determining the timeline of substance use.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8;/h2-4,6H,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQSBBVXFGPYKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747465 | |

| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38061-37-9 | |

| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Preparative Methodologies

Synthetic Pathways for N-Demethyl Methylone Hydrochloride Preparation

A prevalent synthetic route leverages the N-demethylation of methylone. This process mirrors the primary metabolic pathway observed in vivo. wikipedia.orgresearchgate.net The synthesis can be conceptualized as a two-stage process: the initial synthesis of methylone, followed by its demethylation to yield the target compound.

The synthesis of the precursor, methylone, often starts from 3,4-methylenedioxypropiophenone (MDP1P). wikipedia.orgsafrole.com A typical procedure involves the α-bromination of MDP1P using a reagent like N-bromosuccinimide (NBS). The resulting α-bromo-3,4-methylenedioxypropiophenone is then reacted with methylamine (B109427) to yield methylone. mdma.ch

Once methylone is obtained, chemical N-demethylation is performed. One effective method for the N-demethylation of tertiary amines, particularly N-methylamines, is via the Polonovski reaction or its variants, which proceed through an N-oxide intermediate. nih.govorganicreactions.org

The first step in this demethylation sequence is the oxidation of the tertiary amine (methylone) to its corresponding N-oxide. This transformation is a standard procedure in organic chemistry. organicreactions.org Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). nih.gov The reaction involves the direct oxidation of the nitrogen atom in the methylamino group to form the N-oxide. The choice of oxidant and reaction conditions is crucial to ensure high yield and avoid unwanted side reactions. For instance, a one-pot, two-step N-dealkylation method has been described where m-CPBA is added to a tertiary amine in dichloromethane (B109758) to form the N-oxide in situ before proceeding to the next step. nih.gov

Following the formation of the N-oxide, the key N-demethylation step is carried out. The classical Polonovski reaction involves treating the N-oxide with an activating agent like acetic anhydride (B1165640). organicreactions.orgnumberanalytics.com This treatment facilitates a rearrangement, leading to the formation of an iminium ion intermediate, which subsequently hydrolyzes to the secondary amine (N-Demethyl Methylone) and formaldehyde. organicreactions.org

Modern modifications of the Polonovski reaction offer milder and more efficient alternatives. One such modified procedure utilizes iron(II) salts, such as iron(II) sulfate (B86663) (FeSO₄), to mediate the reaction. nih.gov This method involves the formation and sometimes isolation of the N-oxide, which is then treated with the iron salt to yield the desired N-demethylated secondary amine in high yields. nih.govnih.gov This approach avoids the use of more aggressive and toxic reagents like cyanogen (B1215507) bromide or chloroformates that have also been used for N-dealkylation. nih.govnih.gov

Optimization of Synthetic Routes for Research Purity and Yield

Achieving high purity and yield is paramount for the synthesis of analytical reference standards. Optimization of the synthetic route to this compound involves refining several parameters at each stage.

Precursor Synthesis: In the synthesis of methylone from MDP1P, reaction conditions such as temperature, solvent, and reaction time for both the bromination and amination steps must be carefully controlled to minimize the formation of byproducts.

N-Oxidation: The choice of oxidizing agent and the stoichiometry are critical. Using an excess of the oxidant can lead to over-oxidation or degradation of the starting material, while insufficient oxidant will result in an incomplete reaction. Temperature control is also important to prevent runaway reactions.

Demethylation/Reduction: In the Polonovski-type reaction, the choice of activating agent (e.g., acetic anhydride vs. trifluoroacetic anhydride vs. iron salts) can significantly impact the reaction's efficiency and selectivity. organicreactions.org For instance, trifluoroacetic anhydride can allow the reaction to be stopped at the iminium ion stage, while iron(II) catalysis provides a mild route to the secondary amine. nih.govorganicreactions.org Studies have shown that parameters like reaction temperature can be adjusted to reduce catalyst consumption while maintaining high yields. nih.gov

Purification: Purification of the final product is essential. This is typically achieved through techniques such as column chromatography to separate the target compound from unreacted starting materials and byproducts. Final conversion to the hydrochloride salt is accomplished by treating the free base with hydrochloric acid, followed by recrystallization or precipitation to obtain a pure, crystalline solid suitable for use as a reference standard.

| Synthetic Step | Key Reagents | Optimization Parameters | Goal |

| Methylone Synthesis | 3,4-Methylenedioxypropiophenone, NBS, Methylamine | Temperature, Solvent, Reaction Time | Maximize yield of methylone precursor |

| N-Oxidation | Methylone, m-CPBA or H₂O₂ | Oxidant Stoichiometry, Temperature | Achieve complete conversion to N-oxide |

| N-Demethylation | Methylone N-oxide, Acetic Anhydride or FeSO₄ | Activating Agent, Catalyst Loading, Temperature | Efficiently cleave the N-methyl group |

| Purification | Crude N-Demethyl Methylone, HCl | Chromatography, Recrystallization Solvent | Obtain high-purity hydrochloride salt |

Synthesis of Stable Isotope-Labeled Analogues for Research (e.g., N-Demethyl Methylone-d3 Hydrochloride)

Stable isotope-labeled (SIL) analogues are indispensable tools in quantitative analysis, particularly in mass spectrometry-based methods used in metabolomics and forensic toxicology. They serve as ideal internal standards, as they have nearly identical chemical and physical properties to the analyte but a different mass.

The synthesis of N-Demethyl Methylone-d3 Hydrochloride would logically start from a deuterated precursor. A practical approach involves using deuterated methylamine (CD₃NH₂) in the synthesis of the methylone precursor.

Synthesis of Methylone-d3: React α-bromo-3,4-methylenedioxypropiophenone with methylamine-d3. This incorporates the trideuteromethyl group onto the nitrogen atom, yielding Methylone-d3.

N-Demethylation: The subsequent N-demethylation of Methylone-d3 via the N-oxide pathway described above would result in the formation of unlabeled N-Demethyl Methylone. However, the deuterated precursor, Methylone-d3, itself serves as an excellent internal standard for the quantification of methylone. For the quantification of N-Demethyl Methylone (MDC), a different labeling strategy is required, such as incorporating isotopes into the cathinone (B1664624) backbone.

The use of SIL compounds allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Derivatization Techniques for Enhanced Spectroscopic and Chromatographic Analysis

Chemical derivatization is a common strategy to improve the analytical characteristics of compounds for chromatographic analysis, such as by gas chromatography (GC) or liquid chromatography (LC). For cathinones like N-Demethyl Methylone, derivatization can enhance volatility, thermal stability, and detectability, particularly for GC-MS analysis. acs.org

The primary amine of N-Demethyl Methylone is a key functional group for derivatization. Acylation is a widely used technique. A comparison of six different acylation reagents for the analysis of synthetic cathinones by GC-MS found that all were suitable, with pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) being among the best choices based on validation parameters. google.com Trifluoroacetic anhydride (TFA) is also an effective reagent. google.com

These reagents react with the amine to form stable, volatile amides that exhibit excellent chromatographic behavior and produce characteristic mass spectra, facilitating their identification and quantification. The choice of derivatizing agent can be optimized to achieve the best sensitivity and selectivity for the specific analytical method being employed. google.com

| Derivatization Reagent | Abbreviation | Derivative Formed | Analytical Advantage |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl amide | High volatility, good for GC-MS |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl amide | Produces multiple fragments for MS confirmation google.com |

| Trifluoroacetic Anhydride | TFA | Trifluoroacetyl amide | Common and effective for acylation google.com |

| Acetic Anhydride | AA | Acetyl amide | Gives high relative abundance in MS google.com |

| Propionic Anhydride | PA | Propionyl amide | Gives high relative abundance in MS google.com |

Metabolic Research and Biotransformation Studies

Elucidation of Methylone's Primary Metabolic Routes Yielding N-Demethyl Methylone

The biotransformation of methylone in the body follows two principal metabolic routes. nih.gov One of these major pathways is the N-demethylation of the methylone molecule's side chain. researchgate.netsemanticscholar.org This process results in the formation of its primary amine metabolite, 3,4-methylenedioxycathinone (MDC), which is also known as N-demethyl methylone or normethylone. nih.govnih.gov The other major pathway involves the opening of the methylenedioxy ring (demethylenation), followed by O-methylation. researchgate.netresearchgate.net Studies in rats have shown that normethylone is a major urinary metabolite. nih.gov

Identification of Specific Isozymes Mediating N-Demethylation

Detailed research has pinpointed CYP2D6 as the main isozyme mediating the biotransformation of methylone. researchgate.netnih.gov The significant contribution of CYP2D6 is highlighted by its high affinity for methylone. nih.gov In studies using human liver microsomes, the activity attributed to CYP2D6 demonstrated a low Michaelis constant (Km), indicating a strong enzyme-substrate affinity. nih.gov Furthermore, methylone has been identified as a mechanism-based inhibitor of CYP2D6, meaning it can irreversibly inactivate the enzyme after a period of metabolism. nih.gov The minor contributions from CYP1A2, CYP2B6, and CYP2C19 indicate a broader, yet less significant, interaction with other components of the P450 system. semanticscholar.orgnih.gov

Table 1: Cytochrome P450 Isozymes Involved in Methylone Metabolism

| Isozyme | Role in Methylone Metabolism | Reference |

|---|---|---|

| CYP2D6 | Primary metabolizing enzyme | semanticscholar.orgresearchgate.netnih.gov |

| CYP1A2 | Minor contributor | semanticscholar.orgnih.gov |

| CYP2B6 | Minor contributor | semanticscholar.orgnih.gov |

| CYP2C19 | Minor contributor | semanticscholar.orgnih.gov |

Secondary Metabolic Pathways and Conjugation Mechanisms of N-Demethyl Methylone

Following its formation via N-demethylation, N-demethyl methylone (MDC) can undergo further Phase II metabolism. nih.gov This involves conjugation, a process where a molecule is attached to the metabolite to increase its water solubility and facilitate excretion. nih.gov Research in rat models has identified novel Phase II metabolites of MDC. nih.gov Specifically, MDC has been found to form amidic conjugates with dicarboxylic acids. nih.gov Three such conjugates have been identified: conjugates with succinic acid, glutaric acid, and adipic acid. nih.gov It was noted that only a minor portion of the total MDC produced was conjugated in this manner. nih.gov While other metabolites of methylone, such as the hydroxylated forms, are extensively conjugated with glucuronic acid or sulfate (B86663), MDC itself can freely cross the blood-brain barrier, unlike its conjugated counterparts. nih.gov

Table 2: Identified Phase II Conjugates of N-Demethyl Methylone (MDC) in Rats

| Conjugating Acid | Metabolite | Reference |

|---|---|---|

| Succinic Acid | MDC-succinic acid amide conjugate | nih.gov |

| Glutaric Acid | MDC-glutaric acid amide conjugate | nih.gov |

| Adipic Acid | MDC-adipic acid amide conjugate | nih.gov |

In Vitro Metabolic Modeling

To investigate the metabolic pathways of methylone without in vivo studies, various in vitro models are employed. These models utilize human liver components to simulate metabolism in a controlled laboratory setting.

Human Liver Microsome (HLM) Incubation Studies

Human liver microsomes (HLMs) are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. labcorp.com HLM incubation studies have been fundamental in characterizing the metabolism of methylone. semanticscholar.orgnih.gov These studies confirmed that N-dealkylation is a key metabolic pathway. nih.gov By incubating methylone with pooled HLMs, researchers identified CYP2D6 as the primary enzyme responsible for its metabolism, with minor roles for CYP1A2, CYP2B6, and CYP2C19. semanticscholar.orgnih.gov HLM studies also enabled the determination of kinetic parameters for methylone metabolism. nih.gov For the high-affinity component, largely attributed to CYP2D6, the Michaelis-Menten constant (Km) was found to be 19.0 ± 4.2 μM, with a maximum velocity (Vmax) of 0.046 ± 0.005 nmol/min/mg protein. nih.gov

Table 3: Kinetic Parameters for Methylone Metabolism in HLM

| Parameter | Value (High-Affinity Component - CYP2D6) | Reference |

|---|---|---|

| Km | 19.0 ± 4.2 µM | nih.gov |

| Vmax | 0.046 ± 0.005 nmol/min/mg protein | nih.gov |

Human Hepatocyte-like Cell Models (2D and 3D Cultures) for Metabolic Profiling

More advanced in vitro models include two-dimensional (2D) and three-dimensional (3D) cultures of human hepatocyte-like cells (HLCs). nih.gov These cells are derived from stem cells and are cultured to mimic the structure and function of the human liver, offering a more physiologically relevant system than microsomes. nih.gov Studies using both 2D and 3D HLCs have been employed to assess the metabolic profile of methylone. semanticscholar.orgnih.gov These models have confirmed the metabolic pathways identified in HLM studies and have also been used to investigate enantioselectivity in metabolism, showing that the R-(+)-methylone enantiomer is more extensively metabolized. nih.gov The use of 2D and 3D HLC models provides a complementary metabolic profile, reinforcing the understanding of how methylone is processed in the liver. semanticscholar.org

In Vivo Metabolic Studies in Animal Models

In vivo studies using animal models are crucial for understanding the metabolic fate of xenobiotics, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Research into the biotransformation of methylone has utilized various animal models to elucidate its metabolic pathways, including the formation of N-demethyl methylone.

Time-Course Excretion Profiles in Rodent Models

Studies in rodent models, particularly rats, have been instrumental in characterizing the excretion patterns of methylone and its metabolites. Following the administration of methylone hydrochloride to rats, researchers have investigated the urinary excretion time-course to identify the major metabolites and quantify their elimination.

One of the primary metabolic routes identified is N-demethylation, which results in the formation of N-demethyl methylone, also known as methylenedioxycathinone (MDC). nih.govresearchgate.net This pathway represents a significant step in the biotransformation of the parent compound. In addition to N-demethylation, another major pathway involves demethylenation of the methylenedioxy group, followed by O-methylation to produce metabolites like 4-hydroxy-3-methoxymethcathinone (HMMC) and 3-hydroxy-4-methoxymethcathinone (3-OH-4-MeO-MC). nih.govresearchgate.net

In a study involving male Wistar rats administered a single 5 mg/kg intraperitoneal dose of methylone hydrochloride, the urinary excretion of the parent drug and its metabolites was monitored over 48 hours. nih.gov The results showed that methylone is extensively metabolized, with only a small fraction of the parent compound being excreted unchanged. The most abundant metabolite found in rat urine was HMMC. nih.govresearchgate.net

The cumulative urinary excretion data from this study highlights the efficiency of the metabolic and excretory processes in the rat model.

Table 1: Cumulative Urinary Excretion in Rats within 48 Hours Following a Single 5 mg/kg Dose of Methylone Hydrochloride

| Compound | Percentage of Dose Excreted (%) |

|---|---|

| Methylone | < 3% |

| 4-hydroxy-3-methoxymethcathinone (HMMC) | ~ 26% |

Data sourced from studies on methylone metabolism in rats. nih.govresearchgate.net

These findings demonstrate that analysis of key metabolites like HMMC is essential for confirming exposure to methylone, as the parent drug is present in much lower concentrations in urine. nih.govresearchgate.net The N-demethylated metabolite, MDC, is part of this complex metabolic cascade. nih.govresearchgate.net

Comparative Metabolism Across Animal Species

The selection of appropriate animal species for nonclinical studies is guided by the need to use models that are metabolically similar to humans. bioivt.com Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) recommend using at least two mammalian species, one of which should be a non-rodent, to better predict potential human outcomes. bioivt.com Commonly used species in comparative metabolism studies include mice, rats, dogs, rabbits, and non-human primates. bioivt.comnih.gov

Research indicates that the metabolic pathways for methylone, including N-demethylation to form N-demethyl methylone (MDC), are qualitatively similar between rats and humans. nih.govresearchgate.net Both species share the two primary biotransformation routes: N-demethylation and demethylenation followed by O-methylation. nih.govresearchgate.net In both rats and humans, HMMC has been identified as the most prominent urinary metabolite. nih.govresearchgate.net

However, quantitative differences in pharmacokinetics can exist between species. For instance, some studies have noted that methylone exhibits non-linear pharmacokinetics in rats, whereas it appears to follow linear kinetics across a range of oral doses in humans. mdpi.com Such differences are critical considerations when extrapolating animal data to predict human responses. Interspecies variations in metabolism are common; for example, studies on other compounds have shown that certain metabolites may be formed in human, monkey, dog, and mouse hepatocytes but not in rat hepatocytes, underscoring the importance of multi-species comparisons. nih.gov

Enantioselectivity in N-Demethylation Pathways

Many synthetic cathinones, including methylone, are chiral molecules, meaning they exist as two enantiomers (R- and S-forms) that are non-superimposable mirror images of each other. It is well-established that enantiomers can exhibit different pharmacological and toxicological properties. This stereoselectivity can also extend to their metabolic pathways. researchgate.net

Advanced in vitro models, such as three-dimensional (3D) cultures of hepatocyte-like cells (HLCs), have been employed to study the metabolic profiles of methylone's individual enantiomers. researchgate.net These models provide a physiologically relevant environment to assess potential stereoselective differences in biotransformation, including the N-demethylation pathway. researchgate.net The potential for chiral discrimination in metabolism highlights the complexity of predicting the effects of racemic mixtures based solely on the properties of one enantiomer. researchgate.net

Pharmacological Research and Mechanism of Neurochemical Action

Interaction with Monoamine Transporters

N-Demethyl Methylone Hydrochloride is characterized as a substrate-type releaser at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov This means it not only blocks the reuptake of these neurotransmitters from the synaptic cleft but also promotes their release from the presynaptic neuron.

Like its parent compound methylone, this compound inhibits the function of all three major monoamine transporters. nih.govnih.govwikipedia.org This inhibition leads to an accumulation of dopamine, serotonin, and norepinephrine in the synapse, thereby enhancing their signaling.

While specific IC50 values (the concentration of the compound required to inhibit 50% of the transporter activity) for this compound are not consistently reported across the literature, the activity of its parent compound, methylone, provides a point of comparison. For methylone, studies have reported varying potencies at the different transporters. For instance, some research indicates a rank order of potency for methylone as NET > DAT > SERT. wikipedia.org Another study reported IC50 values for methylone of 0.82 µM at DAT, 1.2 µM at NET, and 5.8 µM at SERT. nih.gov

Interactive Data Table: Comparative Monoamine Transporter Inhibition by Methylone

| Compound | Transporter | IC50 (µM) | Source |

| Methylone | DAT | 0.82 | nih.gov |

| Methylone | NET | 1.2 | nih.gov |

| Methylone | SERT | 5.8 | nih.gov |

Beyond simple reuptake inhibition, this compound acts as a releasing agent, a mechanism it shares with other amphetamine and cathinone (B1664624) derivatives. nih.gov This action involves the transporter proteins working in reverse, actively expelling neurotransmitters from the presynaptic terminal into the synaptic cleft. This leads to a more pronounced and rapid increase in extracellular monoamine concentrations compared to reuptake inhibition alone.

The relative potency of this compound at DAT, SERT, and NET determines its specific neurochemical and behavioral profile. While precise comparative data for the N-demethylated metabolite is scarce, research on methylone indicates it has a more balanced effect on catecholaminergic (dopamine and norepinephrine) versus serotonergic systems compared to some other stimulants. wikipedia.org The DAT/SERT inhibition ratio for methylone has been reported to be 3.3, suggesting a significant interaction with both transporter types. nih.gov The behavioral effects of N-demethyl methylone are reported to be of approximately the same potency as methylone, suggesting a similar, potent interaction with these transporter systems. nih.gov

Receptor Binding Affinity Studies

Direct binding to postsynaptic receptors is another crucial aspect of a compound's pharmacological profile. For this compound, and its parent compound, the primary mechanism of action is focused on the monoamine transporters rather than direct receptor agonism or antagonism.

Research indicates that methylone and its metabolites, including this compound, have a low affinity for various serotonin receptors, such as the 5-HT2A and 5-HT2C receptors. wikipedia.orgfrontiersin.org This is in contrast to some other psychoactive substances that may derive a portion of their effects from direct receptor interaction. Competitive displacement assays, which measure the ability of a compound to displace a known radioactive ligand from a receptor, have been instrumental in determining this low receptor binding affinity.

To ensure the accuracy and reliability of binding affinity data, researchers often employ orthogonal validation techniques. These methods use different experimental principles to measure the same phenomenon. For instance, after initial screening with radioligand binding assays, functional assays can be used to determine if a compound acts as an agonist or antagonist at a specific receptor, even at concentrations where binding may be weak. For methylone, such studies have confirmed its lack of significant agonist or antagonist activity at a wide range of G-protein coupled receptors, including the serotonin receptors. frontiersin.org This reinforces the understanding that its primary pharmacological effects are mediated through its actions on the monoamine transporters.

Cellular and Subcellular Mechanisms of Action (In Vitro Studies)

In vitro studies have been crucial in elucidating the cellular and subcellular mechanisms through which this compound exerts its effects. These studies often utilize isolated cellular preparations and cell lines to investigate specific molecular interactions.

Synaptosomal Assays for Neurotransmitter Uptake and Release

Synaptosomes, which are isolated nerve terminals, provide a valuable model for studying the effects of substances on neurotransmitter uptake and release. nih.gov Research using rat brain synaptosomes has shown that methylone acts as a monoamine uptake inhibitor and releaser, affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA). frontiersin.org

One study found that methylone was a more potent inhibitor of 5-HT reuptake compared to MDMA, with an IC₅₀ value of 0.43 μM versus 1.8 μM for MDMA. frontiersin.org Their effects on the reuptake inhibition of NE and DA were comparable, with IC₅₀ values of 0.13 μM for methylone and 0.12 μM for MDMA for NE, and 2.3 μM for methylone and 2.5 μM for MDMA for DA. frontiersin.org

Table 1: Comparison of IC₅₀ Values for Neurotransmitter Uptake Inhibition by Methylone and MDMA in Rat Brain Synaptosomes

| Compound | Serotonin (5-HT) IC₅₀ (μM) | Norepinephrine (NE) IC₅₀ (μM) | Dopamine (DA) IC₅₀ (μM) |

|---|---|---|---|

| This compound | 0.43 | 0.13 | 2.3 |

| MDMA | 1.8 | 0.12 | 2.5 |

Impact on Cellular Viability and Apoptosis in Neuronal Cell Lines (e.g., SH-SY5Y cells)

The human neuroblastoma cell line, SH-SY5Y, is a common model for assessing the neurotoxic potential of compounds. nih.govresearchgate.netviamedica.plnih.gov Studies have shown that exposure to methylone can lead to a concentration-dependent loss of cell viability in SH-SY5Y cells. nih.gov

In a comparative study, the order of potency for inducing cell viability loss after a 24-hour exposure was found to be 3,4-methylenedioxypyrovalerone (MDPV) ≈ MDMA > methylone. nih.gov This indicates that while methylone does impact cell viability, it may be less potent than other related compounds.

Further investigation into the mechanism of cell death revealed that apoptosis is a key process. nih.gov This was evidenced by chromatin condensation, the formation of pyknotic nuclei, and the activation of caspases 3, 8, and 9 in methylone-treated cells. nih.gov Differentiated dopaminergic SH-SY5Y cells showed greater sensitivity to the neurotoxic effects of methylone compared to undifferentiated cells. nih.gov

Role of Oxidative Stress and Mitochondrial Dysfunction in Cellular Responses

Oxidative stress and mitochondrial dysfunction are significant contributors to the cellular damage induced by methylone. nih.gov In SH-SY5Y cells, methylone exposure has been shown to increase the production of reactive oxygen and nitrogen species (ROS and RNS). nih.gov This is accompanied by a depletion of intracellular reduced glutathione (B108866) and an increase in oxidized glutathione levels, indicating a state of oxidative stress. nih.gov

Mitochondrial impairment is another critical factor. nih.govbiorxiv.orgnih.govresearchgate.net Methylone has been observed to cause dissipation of the mitochondrial membrane potential (Δψm) and depletion of intracellular ATP. nih.gov This disruption of mitochondrial function is closely linked to the induction of apoptosis, creating a cascade of events that ultimately leads to neuronal cell death. nih.govnih.gov

Electrophysiological Assessment of Ion Channel Effects

Currently, there is a lack of specific research findings on the direct electrophysiological assessment of this compound's effects on ion channels in the provided search results. While it is known to interact with monoamine transporters, its direct impact on the function of various ion channels remains an area for further investigation.

In Vivo Pharmacological Investigations in Animal Models

Animal models, particularly rodents, are instrumental in understanding the in vivo pharmacological effects of this compound. nih.govcduhr.org These studies provide insights into its behavioral and physiological consequences.

Effects on Locomotor Activity and Behavioral Phenotypes

This compound has been shown to dose-dependently increase locomotor activity in rats. nih.govnih.govbiorxiv.org Studies have reported significant increases in activity at various doses. For instance, doses of 5.6, 10, and 18 mg/kg all produced greater locomotor activity compared to saline-injected controls in both male and female rats. nih.gov Other research has also demonstrated hyperlocomotion at doses of 5 and 10 mg/kg and at 25 mg/kg. nih.gov

In addition to increased general activity, methylone also induces stereotypies, which are repetitive, patterned movements. nih.gov At a dose of 18 mg/kg, both male and female rats displayed significant stereotypies compared to controls. nih.gov

Interestingly, the behavioral effects of methylone appear to be linked to the brain concentrations of the parent compound and its N-demethylated metabolite, 3,4-methylenedioxycathinone (MDC). nih.govcduhr.org A positive correlation has been observed between locomotor activity scores and the brain concentrations of both methylone and MDC. nih.govcduhr.org

Table 2: Summary of In Vivo Effects of this compound in Rats

| Dose (mg/kg, IP) | Observed Effect on Locomotor Activity | Observed Effect on Stereotypies | Reference |

|---|---|---|---|

| 5.6, 10, 18 | Increased activity compared to control | Significant at 18 mg/kg | nih.gov |

| 5, 10 | Hyperlocomotion | Not specified | nih.gov |

| 25 | Hyperlocomotion | Not specified | nih.gov |

Structure-Activity Relationship (SAR) Studies Comparing N-Demethylated Analogues with Parent Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net In the context of synthetic cathinones, SAR studies have provided valuable insights into the effects of structural modifications on their interaction with monoamine transporters. nih.govacs.org

The N-demethylation of a parent compound, such as the conversion of methylone to N-Demethyl Methylone, represents a key structural modification that can alter its pharmacological profile. The primary mechanism of action for many synthetic cathinones involves the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased synaptic concentrations of these neurotransmitters. nih.gov

Key SAR findings relevant to N-demethylation in cathinone analogues include:

Nature of the Terminal Amine: The substituents on the terminal amine group significantly impact the compound's action as either a releasing agent or a reuptake inhibitor, as well as its selectivity for different transporters. nih.govresearchgate.netnih.gov

N-Monomethylation: The addition of a single methyl group to the nitrogen of cathinone, to form methcathinone, has been shown to enhance its potency in behavioral assays. nih.gov Conversely, the removal of this methyl group, as in the case of N-Demethyl Methylone, would be expected to alter this potency.

Comparison with MDMA: Methylone itself is a structural analog of 3,4-methylenedioxymethamphetamine (MDMA), differing by a ketone group on the beta-carbon. frontiersin.orgfrontiersin.org This structural difference leads to variations in their binding profiles. frontiersin.org N-Demethyl Methylone (MDC) is the N-demethylated metabolite of methylone, just as MDA is the N-demethylated metabolite of MDMA. nih.gov

Transporter Interactions: Research has shown that both methylone and its metabolites interact with human monoamine transporters. nih.gov Methylone acts as a substrate-type releasing agent at DAT, NET, and SERT. nih.gov Specifically, it is a potent inhibitor of norepinephrine and dopamine uptake and a less potent inhibitor of serotonin uptake. frontiersin.org Studies comparing methylone to MDMA show that methylone is a less potent inhibitor of SERT but a more potent inhibitor of NET, with comparable inhibition of DAT. frontiersin.org

"Hybrid" Properties: Some newer synthetic cathinones exhibit "hybrid" properties, acting as blockers at DAT but as substrates at SERT. frontiersin.org

The following table provides a comparative overview of the in vitro activity of methylone and its parent compound in relation to monoamine transporters, which helps to contextualize the effects of N-demethylation.

| Compound | Transporter | Action | IC50 (µM) | Ki (µM) |

| Methylone | hDAT | Uptake Inhibitor | 2.3 | 5.73 |

| hNET | Uptake Inhibitor | 0.13 | 1.15 | |

| hSERT | Uptake Inhibitor | 0.43 | 4.15 | |

| MDMA | hDAT | Uptake Inhibitor | 2.5 | 5.11 |

| hNET | Uptake Inhibitor | 0.12 | 0.79 | |

| hSERT | Uptake Inhibitor | 1.8 | 2.62 |

Data sourced from studies on rat brain synaptosomes and competitive radioligand binding studies. frontiersin.org

Analytical Chemistry Methodologies for Characterization and Detection

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating N-Demethyl Methylone Hydrochloride from its parent compound, other metabolites, and endogenous matrix components. This separation is a prerequisite for accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic performance. GC-MS is routinely used in toxicological screening for its high specificity and the availability of extensive mass spectral libraries for compound identification. nih.gov

In the analysis of cathinone (B1664624) derivatives, including metabolites, GC-MS provides reliable identification based on both retention time and the unique fragmentation pattern of the molecule upon electron ionization. nih.govswgdrug.org Tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for complex matrices like oral fluid and sweat. nih.gov For instance, a GC-MS/MS method was developed for the determination of synthetic cathinones in oral fluid, demonstrating the feasibility of this technique for such sample types. nih.gov

A common challenge in GC-MS analysis of biological samples is the presence of numerous interfering compounds that can co-elute with the analytes of interest, potentially hindering detection at trace levels. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) can overcome this by providing significantly higher peak capacity and resolution compared to conventional one-dimensional GC. nih.gov

Table 1: GC-MS Parameters for Analysis of Related Compounds

| Parameter | Value/Description | Source |

|---|---|---|

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm | swgdrug.org |

| Carrier Gas | Helium at 1 mL/min | swgdrug.org |

| Injector Temperature | 280°C | swgdrug.org |

| Oven Program | Initial 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min | swgdrug.org |

| MS Scan Range | 30-550 amu | swgdrug.org |

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, LC-TOF-MS, UPLC-QToF-MS)

Liquid chromatography coupled with mass spectrometry is a powerful and widely used technique for the analysis of this compound and other methylone metabolites, as it can analyze compounds without the need for derivatization.

LC-MS/MS is the gold standard for quantification due to its high sensitivity and selectivity. nih.govnih.govresearchgate.net Validated LC-MS/MS methods have been developed for the simultaneous quantification of methylone and its metabolites, including this compound (also referred to as methylenedioxycathinone or MDC), in various biological fluids like plasma and urine. researchgate.netnih.govresearchgate.net These methods often involve a sample preparation step such as protein precipitation, solid-phase extraction (SPE), or a simple "dilute-and-shoot" approach to minimize matrix effects. researchgate.netscilit.com For example, one method for quantifying methylone and its metabolites in rat and human plasma utilized β-glucuronidase for hydrolysis, followed by protein precipitation and SPE. researchgate.net Another rapid screening method for designer drugs in urine involved a simple 1:4 dilution of the sample with the mobile phase. scilit.com

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QToF-MS) , offers enhanced chromatographic resolution and accurate mass measurements. nih.govmdpi.com This enables the confident identification of metabolites and the differentiation of isomers, which is crucial in the context of designer drugs where many structurally similar compounds may be present. nih.gov UPLC-QToF-MS has been successfully used to investigate the in vitro metabolism of methylone and its structural isomers, identifying key metabolic pathways such as N-dealkylation. nih.gov

Table 2: Example LC-MS/MS Method Parameters for Methylone and Metabolites

| Parameter | Description | Source |

|---|---|---|

| Sample Preparation | Protein precipitation with acetonitrile (B52724) or solid-phase extraction. | nih.govresearchgate.net |

| Chromatographic Column | C18 or Synergi Polar column. | researchgate.netmdpi.com |

| Mobile Phase | Gradient elution with acetonitrile and water (often with formic acid). | researchgate.netscilit.com |

| Detection | Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. | researchgate.net |

| Internal Standard | Deuterated analogs (e.g., methylone-d3). | nih.govnih.gov |

Studies have shown that after administration of methylone, this compound (MDC) is one of the key phase I metabolites formed through N-demethylation. nih.govwikipedia.orgtandfonline.com LC-MS/MS methods have been validated with linear ranges typically from 0.5 to 1,000 µg/L for MDC in plasma. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Enantioseparation and Quantification

Since many cathinone derivatives, including this compound, are chiral, their enantiomers can exhibit different pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most employed analytical method for the enantioseparation of these compounds. researchgate.netnih.gov

Various types of CSPs have been utilized, including polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives) and protein-based columns. nih.govoup.com The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) with an alcohol and a basic modifier like triethylamine (B128534), is critical for achieving successful separation. oup.com HPLC coupled with UV-Vis detection is commonly used for this purpose. researchgate.netoup.com The development of such methods is crucial for understanding the stereoselectivity in the metabolism and effects of these substances. nih.govresearchgate.net

While direct HPLC methods using CSPs are common, indirect methods involving derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column are also an option. nih.gov Besides HPLC, other techniques like capillary electrophoresis (CE) have also been explored for the chiral separation of cathinone derivatives. nih.gov

Table 3: Chiral HPLC Separation of Cathinone Derivatives

| Parameter | Description | Source |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Astec Cellulose DMP, Chiralpak AS-H) | nih.govoup.com |

| Mobile Phase | Hexane, isopropanol, and triethylamine mixtures | oup.com |

| Detection | UV-Vis | researchgate.netoup.com |

| Application | Separation of enantiomers in urine and plasma samples | oup.com |

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed structural information, which is essential for the unequivocal identification of this compound, especially when reference standards are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.net

For the parent compound, methylone, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methylenedioxy group, the N-methyl group, and the protons on the alkyl side chain. swgdrug.orgresearchgate.net Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the complete structure. researchgate.net While specific NMR data for this compound is less commonly published, the expected spectra would show the absence of the N-methyl signal and corresponding adjustments to the signals of adjacent protons. Quantitative NMR (qNMR) can also be a powerful tool for determining the purity of a substance or quantifying it in a mixture without the need for a specific reference standard for each analyte. rsc.org

Table 4: Predicted ¹H NMR Spectral Data for Methylone

| Chemical Shift (ppm) | Multiplicity | Assignment | Source |

|---|---|---|---|

| 7.3-7.5 | m | Aromatic protons | researchgate.net |

| 6.1 | s | Methylenedioxy protons (-O-CH₂-O-) | researchgate.net |

| 2.82 | s | N-methyl protons (-NH-CH₃) | researchgate.net |

| 1.64 | d | Terminal methyl protons (-CH-CH₃) | researchgate.net |

Note: This data is for the parent compound, methylone. The spectrum for N-Demethyl Methylone would lack the N-methyl signal.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR, is a rapid and non-destructive technique used for identifying functional groups within a molecule. researchgate.netmdpi.com The FTIR spectrum of a cathinone derivative like this compound will display characteristic absorption bands. researchgate.net

Key spectral features for cathinones include:

An intense absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1700 cm⁻¹. swgdrug.orgresearchgate.net

Stretching vibrations for the aromatic ring (C=C) around 1580-1605 cm⁻¹. researchgate.net

Bands corresponding to the amine salt in the hydrochloride form, often appearing as broad absorptions in the 2400–2700 cm⁻¹ region. researchgate.net

Vibrations associated with the methylenedioxy group. swgdrug.org

FTIR is a valuable screening tool in forensic laboratories for the preliminary identification of seized materials. researchgate.netresearchpublish.com Computational studies using Density Functional Theory (DFT) can be combined with experimental FTIR to provide a more detailed assignment of the vibrational modes and understand the impact of intermolecular interactions, such as hydrogen bonding with the hydrochloride counter-ion, on the spectrum. mdpi.com

Table 5: Characteristic FTIR Absorption Bands for Methylone HCl

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 2908, 2731, 2459 | Amine salt (N-H stretching) | swgdrug.org |

| 1676 | Carbonyl (C=O) stretching | swgdrug.org |

| 1603, 1500 | Aromatic ring (C=C) stretching | swgdrug.org |

| 1259 | C-O-C stretching (ether linkage) | swgdrug.org |

| 928 | Methylenedioxy group vibration | swgdrug.org |

Note: This data is for the parent compound, methylone hydrochloride. The spectrum for this compound would be very similar, with subtle differences in the fingerprint region.

Ultraviolet (UV) Spectroscopy and Electronic Circular Dichroism (ECD)

Ultraviolet (UV) spectroscopy is a valuable tool for the preliminary identification of this compound. The UV spectrum of methylone hydrochloride, a closely related compound, exhibits absorption maxima at approximately 234 nm, 282 nm, and 320 nm. swgdrug.org These absorptions are attributed to the electronic transitions within the benzodioxole ring system and the carbonyl group. While UV spectroscopy provides characteristic spectral data, it is not sufficient for definitive identification due to the structural similarities among synthetic cathinones.

Electronic Circular Dichroism (ECD) spectroscopy offers an additional layer of structural information, particularly for chiral molecules like this compound. ECD measures the differential absorption of left and right circularly polarized light, providing insights into the absolute configuration of the molecule. nih.gov For carnitine derivatives, which also possess chiral centers, ECD has proven effective in determining their absolute configuration. nih.gov Although specific ECD data for this compound is not widely published, the technique holds promise for distinguishing between its enantiomers, which is crucial as different enantiomers can exhibit distinct pharmacological activities.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that extends the principles of circular dichroism into the infrared region, providing detailed three-dimensional structural information about chiral molecules in solution. wikipedia.org VCD is particularly sensitive to the mutual orientation of different functional groups within a molecule, making it an excellent tool for determining the absolute configuration of enantiomers. wikipedia.org The technique measures the differential absorption of left and right circularly polarized infrared light, resulting in a spectrum that is unique to a specific enantiomer.

The application of VCD in the analysis of synthetic cathinones like this compound is enhanced by the use of Density Functional Theory (DFT) calculations. mdpi.com By computationally simulating the VCD spectra of different possible stereoisomers and comparing them to the experimental spectrum, the absolute configuration of the analyte can be unequivocally assigned. wikipedia.org For instance, DFT calculations have been successfully used to interpret the IR spectrum of methylone hydrochloride by modeling its dimer configurations, which helps in understanding the intermolecular interactions present in a crystalline sample. mdpi.com This approach allows for a more accurate reproduction of experimental spectral features, including those arising from intramolecular hydrogen bonding, such as the N–H⋯Cl interactions. mdpi.com

Mass Spectrometry Fragmentation Pattern Analysis and Interpretation

Mass spectrometry (MS) is a cornerstone technique for the identification of this compound and its analogs. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides highly specific information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation products.

The electron ionization (EI) mass spectrum of underivatized methylone, a closely related compound, shows a prominent base peak at m/z 58, corresponding to the iminium ion [CH2=N(H)CH3]+. Other significant fragments are observed at m/z 91, 121, and 149. researchgate.net For 3,4-methylenedioxy derivatives of cathinones, common fragmentation pathways in collision-induced dissociation (CID) include the neutral loss of CH₄O₂, H₂O, amines, and imines. nih.gov The formation of metylenedioxybenzoyloxonium and allyldioxybenzoyloxonium ions is also characteristic of these compounds. nih.gov

High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) MS, offers enhanced accuracy in mass measurements, which is crucial for differentiating between isomers and compounds with similar nominal masses. nih.govalbany.edu The fragmentation patterns obtained from HRMS can be used to elucidate the structure of unknown cathinone derivatives. For example, the fragmentation of many drugs of abuse, including cathinones, often involves the loss of water or the aromatic ring. albany.edu

A key metabolic pathway for methylone is N-demethylation to produce normethylone (N-Demethyl Methylone). nih.govwikipedia.org Therefore, the mass spectral data for N-Demethyl Methylone would be expected to show a molecular ion and fragmentation pattern consistent with the loss of a methyl group from the nitrogen atom compared to methylone.

| Technique | Key Findings for Related Cathinones | Relevance for this compound |

| GC-MS (EI) | Methylone: Base peak at m/z 58; other fragments at m/z 91, 121, 149. researchgate.net | Expected to show a different molecular ion and fragmentation pattern due to the absence of the N-methyl group. The base peak would likely correspond to the primary amine fragment. |

| LC-HRMS (CID) | 3,4-Methylenedioxy derivatives: Loss of CH₄O₂, H₂O, amines, and imines. Formation of characteristic benzoyloxonium ions. nih.gov | Similar fragmentation pathways are expected, allowing for the identification of the core 3,4-methylenedioxycathinone structure. |

Development and Validation of Analytical Methods for Biological and Synthetic Matrices

The development and validation of analytical methods are essential for the reliable detection and quantification of this compound in various samples, including seized materials and biological fluids. These methods must be sensitive, specific, accurate, and precise to meet the stringent requirements of forensic and clinical toxicology.

Capillary electrophoresis (CE) with UV detection has been established for the determination of aliphatic amines after derivatization, offering advantages such as low sample volume requirements and high resolution. rsc.org For more complex matrices, techniques like ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS) are employed. nih.govdundee.ac.uk These methods provide the high sensitivity and selectivity needed to detect trace amounts of the analyte in the presence of interfering substances.

Method validation is performed according to international guidelines, such as those from the International Conference on Harmonisation (ICH). nih.govresearchgate.net Key validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For example, a validated UPLC-APCI-MS/MS method for nitrosamine (B1359907) impurities in pharmaceuticals demonstrated excellent linearity (R² > 0.999) and low LODs and LOQs (in the ng/mL range). nih.gov Similarly, a GC-MS/MS method for nitrosamines in metformin (B114582) products was validated with a linear range of 0.25–50.00 ng/mL and an average recovery of 98.62%. researchgate.net

Sample preparation is a critical step in the analytical workflow. For seized powders, a simple dissolution in a suitable solvent like methanol (B129727) is often sufficient. unodc.org For biological samples such as blood or urine, more extensive extraction and clean-up procedures are necessary to remove matrix components that can interfere with the analysis. nih.gov

Utilization of this compound as an Analytical Reference Standard

The availability of certified analytical reference standards is fundamental for the accurate identification and quantification of controlled substances. This compound serves as an analytical reference standard in forensic and research laboratories. alfa-chemistry.com These standards are of known purity and concentration, allowing for the calibration of analytical instruments and the validation of analytical methods.

Reference standards are used to:

Confirm the identity of an unknown substance by comparing its analytical data (e.g., retention time, mass spectrum, IR spectrum) to that of the standard.

Quantify the amount of the substance in a sample by creating a calibration curve.

Serve as a positive control in analytical testing to ensure the method is performing correctly.

Several chemical suppliers offer this compound for research and forensic use. alfa-chemistry.commedchemexpress.com The use of a deuterated internal standard, such as methylone-D3 HCl, is also common in quantitative analysis by GC-MS and LC-MS to improve accuracy and precision by correcting for variations in sample preparation and instrument response. cerilliant.com

Detection in Seized Substances and Forensic Exhibits

This compound and other synthetic cathinones are frequently encountered in seized drug samples. unodc.orgunodc.org Forensic laboratories employ a multi-tiered analytical approach for the identification of these substances. Presumptive color tests can provide a preliminary indication of the presence of a cathinone, but these tests are non-specific. unodc.org

Confirmatory identification is typically achieved using a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods used for the analysis of seized materials. nih.govdundee.ac.uk These techniques provide definitive structural information, allowing for the unambiguous identification of the substance. Fourier-transform infrared spectroscopy (FTIR) is another valuable tool that provides a characteristic "fingerprint" spectrum of the molecule. swgdrug.orgmdpi.com

Recent reports have documented the detection of various synthetic cathinones, such as N,N-dimethylpentylone, in seized samples from prisons, often found alongside other novel psychoactive substances (NPS). nih.govdundee.ac.uk The analysis of these complex mixtures requires sophisticated analytical methods capable of separating and identifying multiple components.

| Analytical Technique | Application in Seized Sample Analysis |

| Presumptive Color Tests | Provides a rapid, non-specific indication of the possible presence of a cathinone. unodc.org |

| GC-MS | Separation and definitive identification based on retention time and mass spectrum. nih.govdundee.ac.uk |

| LC-MS/MS | High sensitivity and selectivity for both qualitative and quantitative analysis. unodc.org |

| FTIR | Provides a characteristic vibrational spectrum for structural confirmation. swgdrug.orgmdpi.com |

A significant challenge in the forensic analysis of synthetic cathinones is the presence of co-occurring structural analogs and isomers. These compounds often have very similar chemical properties, making their separation and individual identification difficult. For example, N-Demethyl Methylone may be found alongside methylone, ethylone, or other cathinone derivatives with slight modifications to the alkyl chain or the aromatic ring. caymanchem.com

The co-elution of these analogs in chromatographic systems can lead to overlapping peaks and interfere with accurate quantification. High-resolution mass spectrometry (HRMS) is particularly useful in these situations as it can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov Additionally, tandem mass spectrometry (MS/MS) can be used to generate unique fragmentation patterns for each analog, aiding in their differentiation.

The development of specific and validated analytical methods is crucial to overcome these challenges. This includes optimizing chromatographic conditions to achieve baseline separation of co-eluting compounds and using multiple analytical techniques to confirm the identity of each substance present in the mixture. The use of certified reference standards for all potential analogs is also essential for accurate identification. unodc.org

Computational and Theoretical Research Approaches

Density Functional Theory (DFT) Calculations for Molecular Structure and Spectroscopy

There are no published studies detailing the use of Density Functional Theory (DFT) calculations to determine the molecular structure or predict the spectroscopic characteristics (such as IR spectra) of N-Demethyl Methylone Hydrochloride.

For related cathinone (B1664624) compounds, such as methylone hydrochloride, researchers have employed DFT methods, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p)), to optimize molecular geometries and simulate vibrational spectra. mdpi.combohrium.comresearchgate.net These theoretical calculations are crucial for accurately assigning experimental spectral bands, which is vital for forensic identification. bohrium.com However, the specific optimized bond lengths, angles, and predicted spectroscopic data for this compound are not available.

Hirshfeld Surface Analysis of Intermolecular Interactions

No specific Hirshfeld surface analysis has been conducted and published for this compound to characterize and quantify its intermolecular interactions.

This method is used to explore crystal packing by mapping intermolecular contacts. mdpi.combohrium.com For the parent compound, methylone hydrochloride, Hirshfeld analysis has been used to identify and quantify the contributions of various interactions, such as N–H⋯Cl, C–H⋯O, and H⋯H contacts, which stabilize the crystal structure. mdpi.comresearchgate.net This type of analysis, including the generation of dnorm surfaces and 2D fingerprint plots, remains to be performed for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound is not found in the current scientific literature.

QTAIM is applied to analyze the electron density topology to define the nature of chemical bonds and non-covalent interactions within a molecule. mdpi.com In studies of methylone hydrochloride, QTAIM has been used to characterize the bond critical points of intermolecular contacts, such as N–H⋯Cl, to determine their strength and nature (e.g., whether they are closed-shell or intermediate-type interactions). mdpi.comresearchgate.net Such topological analysis of the electron density for this compound has not been reported.

Forensic and Toxicological Research Significance

Role of N-Demethyl Methylone Hydrochloride as a Biomarker for Methylone Exposure

The detection of metabolites is a cornerstone of forensic urinalysis to confirm drug use. In the case of methylone, the parent drug may be present in low concentrations or have a short detection window. nih.govnih.gov Therefore, identifying its metabolites, such as N-Demethyl Methylone (MDC), is indispensable for providing proof of consumption. nih.gov

Methylone metabolism occurs via two primary pathways in both humans and rats. nih.govresearchgate.net One of these major pathways is N-demethylation, which involves the removal of a methyl group from the nitrogen atom of methylone, resulting in the formation of the primary amine metabolite, methylenedioxycathinone (MDC). nih.govresearchgate.netwikipedia.org This process is a key part of the side-chain degradation of the methylone molecule. nih.govresearchgate.net The other major pathway involves demethylenation followed by O-methylation. nih.govresearchgate.net

Because N-demethylation is a significant metabolic route, MDC serves as a reliable biomarker for methylone exposure. researchgate.net Its presence in biological samples, such as urine or blood, is a clear indicator that the body has processed the parent compound, methylone. nih.govnih.gov Research has shown that after methylone administration, the metabolite MDC reaches peak concentrations more slowly than the parent drug and persists for a longer duration, extending the window of detection for forensic analysis. researchgate.net

Analytical Challenges and Strategies in Forensic Toxicology Research

The detection and quantification of N-Demethyl Methylone (MDC) in biological specimens present several analytical challenges. Biological samples like blood and urine are complex matrices, which can interfere with the analysis. rsc.org Furthermore, metabolites are often present at very low concentrations, requiring highly sensitive and specific analytical methods for accurate determination. rsc.orgnih.gov

To overcome these challenges, forensic toxicology laboratories employ advanced analytical techniques. researchgate.net The most common and reliable methods for identifying synthetic cathinones and their metabolites are based on mass spectrometry coupled with a chromatographic separation technique. nih.govnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This has been a standard method for analyzing drugs of abuse. nih.govnih.gov For certain compounds, derivatization—a process of chemically modifying the analyte to improve its chromatographic behavior and detection—may be necessary. researchgate.net GC-MS provides high separation efficiency and detailed mass spectra for definitive identification. scispace.com

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS): This technique is highly suitable for analyzing polar and thermally fragile molecules like many drug metabolites without the need for derivatization. nih.govnih.govnih.gov LC-MS/MS offers excellent sensitivity and selectivity, making it ideal for detecting trace amounts of metabolites in complex biological fluids. nih.govunodc.org It has been successfully used to develop and validate quantitative methods for numerous synthetic cathinones and their metabolites in urine. nih.gov

A significant challenge in the analysis of novel psychoactive substances (NPS) and their metabolites is the availability of certified reference materials (CRMs). unodc.org CRMs, such as this compound, are essential for method validation, calibration, and ensuring the accuracy and traceability of quantitative results. caymanchem.com The constant emergence of new NPS derivatives requires that analytical methodologies are continuously updated and validated. unodc.org

Contribution to Understanding the Landscape of Novel Psychoactive Substances

The study of N-Demethyl Methylone and other NPS metabolites is critical to understanding the evolving landscape of synthetic drugs. researchgate.net Novel Psychoactive Substances (NPS) are compounds designed to mimic the effects of controlled substances while circumventing existing drug laws. sigmaaldrich.comnih.gov The rapid proliferation of these substances, often marketed as "bath salts" or "research chemicals," presents a continuous challenge to public health and law enforcement. nih.govnih.govfrontiersin.org

By identifying the metabolic fate of a new substance like methylone, toxicologists can:

Confirm Ingestion: As parent compounds are often rapidly metabolized, the presence of specific metabolites like MDC provides definitive proof of use, which is crucial in clinical and postmortem toxicology cases. nih.govresearchgate.net

Develop Comprehensive Screening Methods: Understanding metabolic pathways allows laboratories to include major metabolites in their analytical screening panels. nih.gov This increases the likelihood of detecting exposure, even if the parent drug is no longer present. nih.gov

Inform Policy and Legislation: Data on the prevalence and metabolism of NPS, gathered through forensic analysis, provide evidence for public health authorities and regulatory bodies to make informed decisions about controlling these substances. researchgate.netnih.gov

The investigation into methylone's metabolism, including the role of N-Demethyl Methylone, serves as a model for characterizing other emerging synthetic cathinones and NPS. researchgate.netnih.gov This research ensures that analytical toxicology can keep pace with the ever-changing illicit drug market, providing essential tools for the identification and control of these potentially harmful substances. unodc.orgfrontiersin.org

常见问题

Q. What safety protocols should be followed when handling N-Demethyl Methylone Hydrochloride in laboratory settings?

- Methodological Answer: Researchers must adhere to OSHA and EU hazard communication standards. Key precautions include:

- Using personal protective equipment (PPE) such as gloves and lab coats.

- Avoiding ingestion or inhalation (do not eat, drink, or smoke in the lab) .

- Storing the compound in a locked, cool, and dry environment to prevent degradation .

- Immediate decontamination of spills and proper disposal per regional regulations .

Q. Which analytical techniques are validated for quantifying this compound in biological or synthetic samples?

- Methodological Answer:

- Liquid Chromatography (HPLC): Adapt the protocol from nefazodone hydrochloride analysis ():

- Prepare a 1 mg/mL stock solution via ultrasonication and filtration.

- Use a C18 column with UV detection (e.g., 254 nm) and a mobile phase gradient of acetonitrile/water.

- Gas Chromatography (GC): Optimize based on methylene chloride methods ():

- Derivatize the compound for volatility, employ FID/ECD detectors, and calibrate with six-point standards (LOD to LOQ ranges).

- Include internal standards (e.g., 2-butanol) to improve accuracy .

Advanced Research Questions

Q. How can Hirshfeld surface analysis and DFT calculations elucidate the crystal structure and noncovalent interactions of this compound?

- Methodological Answer:

- Hirshfeld Analysis: Generate fingerprint plots to quantify intermolecular interactions (e.g., H-bonding, van der Waals) using crystallographic data. Compare "external" vs. "internal" contact distances to map structural stability .

- DFT Modeling: Optimize dimer geometries (e.g., from X-ray data) and calculate IR spectra. Apply Bader’s QTAIM to analyze electron density topology at bond critical points, identifying interaction strengths (e.g., H-bond vs. halogen bonding) .

Q. What experimental designs are effective for studying this compound’s interaction with neurotransmitter transporters?

- Methodological Answer:

- Synaptosomal Assays: Adapt protocols from methylone studies ():

- Isolate rat synaptosomes and measure reuptake inhibition (IC₅₀) for dopamine, serotonin, and norepinephrine via radiolabeled substrates.

- Quantify neurotransmitter release (EC₅₀) using HPLC-ECD .

- Receptor Binding Assays: Use competitive displacement with radioligands (e.g., [³H]paroxetine for SERT) to determine binding affinity (Kᵢ) .

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

- Methodological Answer:

- Standardization: Ensure consistent assay conditions (pH, temperature, buffer composition) across studies.

- Orthogonal Validation: Cross-validate results using SPR (surface plasmon resonance) and electrophysiology (e.g., patch-clamp for ion channel effects).

- Meta-Analysis: Apply statistical tools (e.g., weighted Z-scores) to harmonize data from divergent methodologies .

Q. What synthetic strategies improve the purity and yield of this compound?

- Methodological Answer:

- Route Optimization: Reference methylone synthesis ():

- Use reductive amination or nucleophilic substitution with purified intermediates.

- Monitor reaction progress via TLC or inline FTIR to minimize byproducts.

- Purification: Employ recrystallization (e.g., ethanol/water) or preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。